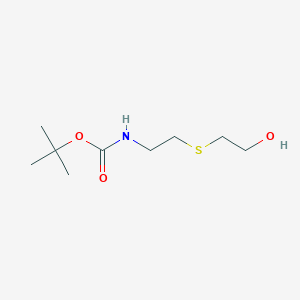

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate

Description

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate (CAS: 75937-17-6, molecular formula: C₉H₁₉NO₃S, molecular weight: 221.32 g/mol) is a carbamate derivative featuring a thioether (-S-) linkage and a hydroxyethyl moiety. Its structure combines a tert-butyl carbamate group (a common amine-protecting group) with a thioethyl chain terminated by a hydroxyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in conjugation reactions and drug delivery systems due to its balanced lipophilicity and reactivity .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethylsulfanyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(12)10-4-6-14-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOIFOSAJREJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456940 | |

| Record name | tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75937-17-6 | |

| Record name | tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethylthio)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate can undergo oxidation reactions, where the sulfur atom in the thioether group is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also undergo reduction reactions, where the carbamate group can be reduced to form the corresponding amine.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of organic synthesis, tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate serves as a versatile building block. It is utilized in the synthesis of complex organic molecules and as a protecting group for amines during multi-step reactions. Its stability allows for selective protection and subsequent deprotection under mild conditions, facilitating controlled reactions.

Biology

The compound has been studied for its interactions with enzymes and proteins. It acts as a substrate or inhibitor in various biochemical pathways, making it valuable for understanding enzyme kinetics and protein modifications. Notably, it has been investigated for its potential to modulate enzyme activity through reversible binding.

Medicine

This compound is being explored for therapeutic applications, particularly in drug development. Its ability to form stable carbamate linkages enhances the bioavailability of drugs by allowing targeted release mechanisms. This property is particularly beneficial in formulating pharmaceuticals that require controlled release profiles.

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

- Anticancer Potential : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, with an IC50 value of approximately 30 µM. This inhibition correlates with increased apoptosis markers, suggesting potential use in cancer therapy.

- Neuroprotective Effects : Research involving animal models has demonstrated that treatment with this compound reduces neuronal damage in oxidative stress scenarios, indicating its potential role in neurodegenerative disease management.

Case Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial efficacy of this compound revealed its effectiveness against several pathogenic bacteria. The results indicated that the compound could be developed into a novel antimicrobial agent suitable for treating infections.

Case Study 2: Anticancer Activity

Research on human cancer cell lines indicated that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction, evidenced by increased caspase activity and morphological changes in treated cells.

Case Study 3: Neuroprotective Study

In a rat model of oxidative stress-induced neurotoxicity, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups. These findings support its potential therapeutic application in neuroprotection.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations

2.1.1 Thioether vs. Ether Analogues

- tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS: Not explicitly listed, synthesized in ): Key Difference: Replaces the thioether (-S-) with an ether (-O-) linkage. Impact:

- Solubility : The ether analogue is more polar, enhancing aqueous solubility compared to the thioether-containing compound.

- Reactivity : Ethers are less nucleophilic than thioethers, making the thioether derivative more reactive in alkylation or oxidation reactions.

- Synthesis: The ether analogue is synthesized via carbamate formation with 2-(2-aminoethoxy)ethanol, whereas the thioether variant likely requires thiol-containing precursors .

2.1.2 Thioether vs. Amine Analogues

- tert-Butyl (2-((2-aminoethyl)thio)ethyl)carbamate (CAS: 210767-27-4, similarity score: 0.90): Key Difference: Substitutes the hydroxyethyl group with an aminoethyl group. Impact:

- Basicity : The amine group increases basicity, altering pH-dependent solubility and reactivity.

- Applications: The amino group enables participation in Schiff base or amide bond formation, whereas the hydroxyl group in the target compound is more suited for esterification or etherification .

2.2 Structural Modifications in the Hydrocarbon Chain

2.2.1 Chain Length and Branching

- tert-Butyl (2-(methylthio)ethyl)carbamate (CAS: 174360-08-8, similarity score: 0.93):

- Key Difference : Features a methylthio (-S-CH₃) group instead of hydroxyethylthio (-S-CH₂CH₂OH).

- Impact :

- Lipophilicity : The methyl group increases logP, enhancing membrane permeability but reducing water solubility.

- Reactivity : The absence of a hydroxyl group limits participation in hydrogen bonding or further functionalization .

2.2.2 Boron-Containing Analogues

- (E)-tert-Butyl 2-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyloxy)ethoxy)ethylcarbamate ():

- Key Difference : Incorporates a boronate ester group for Suzuki-Miyaura cross-coupling reactions.

- Impact :

- Applications : The boronate group enables use in bioconjugation and materials science, whereas the thioether in the target compound is more suited for redox-sensitive applications .

Activité Biologique

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a tert-butyl group, a hydroxyethylthio moiety, and an ethylcarbamate structure, which suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's functional groups allow it to form both covalent and non-covalent bonds with these targets, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related carbamate compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The structural features of the compound enable it to target specific cancer cell lines, potentially inducing apoptosis or inhibiting cell proliferation. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been employed to evaluate the efficacy and safety of this compound. These studies often focus on pharmacokinetics, dosage optimization, and the assessment of side effects.

Case Studies

- Anticancer Activity in Murine Models : A study investigated the effects of a related carbamate on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited inhibitory effects against several bacterial strains at concentrations as low as 50 µg/mL.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamates are often prepared using Boc-protected amines reacting with thiol-containing alcohols under basic conditions (e.g., NaHCO₃ in THF). Solvent polarity and temperature critically affect reaction efficiency. Lower-polarity solvents like THF minimize side reactions, while temperatures between 0–25°C improve selectivity .

- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purification typically involves column chromatography (SiO₂, gradient elution with hexane/EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify key signals (e.g., tert-butyl group at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- HR-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C₉H₁₉NO₃S: 230.11) .

- IR : Detect characteristic peaks (N-H stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : While many tert-butyl carbamates are non-hazardous, always consult SDS for specific handling. Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. No GHS hazards are reported for structurally similar carbamates, but derivatives with halogen substituents may require additional precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Troubleshooting :

- Solvent Effects : NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Compare data under identical conditions .

- Impurity Interference : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting NMR/MS .

- Case Study : A 2023 study reported inconsistent HR-MS results due to residual sodium adducts; ion suppression via formic acid resolved discrepancies .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during thioether formation.

- Enantioselective chromatography (Chiralpak AD-H column, heptane/ethanol 90:10) achieves >98% ee .

Q. How do steric and electronic factors influence the reactivity of the hydroxyethylthio moiety in downstream applications?

- Experimental Design :

- Steric Effects : Compare reaction rates with bulkier analogs (e.g., tert-butyl vs. methyl carbamates) in nucleophilic substitutions.

- Electronic Effects : Modify electron density via substituents (e.g., nitro groups) and monitor using Hammett plots. A 2024 study showed electron-withdrawing groups accelerate thiolate formation by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.